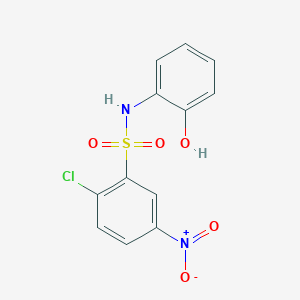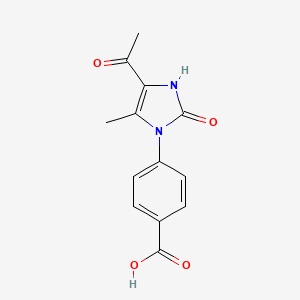![molecular formula C16H18N4O3S B11055556 N-(1,3-benzodioxol-5-yl)-2-[(4-cyclopropyl-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11055556.png)
N-(1,3-benzodioxol-5-yl)-2-[(4-cyclopropyl-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound n~1~-(1,3-benzodioxol-5-yl)-2-[(4-cyclopropyl-5-ethyl-4h-1,2,4-triazol-3-yl)sulfanyl]acetamide is a complex organic molecule that features a benzodioxole ring, a triazole ring, and a sulfanylacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n~1~-(1,3-benzodioxol-5-yl)-2-[(4-cyclopropyl-5-ethyl-4h-1,2,4-triazol-3-yl)sulfanyl]acetamide typically involves multiple steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde.
Synthesis of the Triazole Ring: The triazole ring can be synthesized via a click chemistry approach, often involving the reaction of an azide with an alkyne.
Coupling Reactions: The benzodioxole and triazole intermediates are then coupled using a sulfanylacetamide linker under specific conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
n~1~-(1,3-benzodioxol-5-yl)-2-[(4-cyclopropyl-5-ethyl-4h-1,2,4-triazol-3-yl)sulfanyl]acetamide: can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as bromine or nitronium ions can be used for substitution reactions on the benzodioxole ring.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Halogenated or nitrated benzodioxole derivatives.
Scientific Research Applications
n~1~-(1,3-benzodioxol-5-yl)-2-[(4-cyclopropyl-5-ethyl-4h-1,2,4-triazol-3-yl)sulfanyl]acetamide: has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Possible applications in the development of novel materials with specific electronic or optical properties.
Biological Studies: Investigation of its biological activity and potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of n~1~-(1,3-benzodioxol-5-yl)-2-[(4-cyclopropyl-5-ethyl-4h-1,2,4-triazol-3-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. The benzodioxole ring may interact with aromatic residues in proteins, while the triazole ring can form hydrogen bonds with active site residues. The sulfanylacetamide group may enhance binding affinity through additional interactions.
Comparison with Similar Compounds
Similar Compounds
- n~1~-(1,3-benzodioxol-5-yl)acetamide
- n~1~-(1,3-benzodioxol-5-yl)-2-(4-methyl-4h-1,2,4-triazol-3-yl)sulfanyl]acetamide
- n~1~-(1,3-benzodioxol-5-yl)-2-(4-phenyl-4h-1,2,4-triazol-3-yl)sulfanyl]acetamide
Uniqueness
The unique combination of the benzodioxole and triazole rings, along with the sulfanylacetamide linker, distinguishes n~1~-(1,3-benzodioxol-5-yl)-2-[(4-cyclopropyl-5-ethyl-4h-1,2,4-triazol-3-yl)sulfanyl]acetamide from other similar compounds. This unique structure may confer specific biological activities and chemical reactivity that are not observed in related compounds.
Properties
Molecular Formula |
C16H18N4O3S |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[(4-cyclopropyl-5-ethyl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C16H18N4O3S/c1-2-14-18-19-16(20(14)11-4-5-11)24-8-15(21)17-10-3-6-12-13(7-10)23-9-22-12/h3,6-7,11H,2,4-5,8-9H2,1H3,(H,17,21) |
InChI Key |
ZLMDEWJCJFCSBA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C(N1C2CC2)SCC(=O)NC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-chlorophenyl)-2-(methoxymethyl)-6-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B11055489.png)
![2-[([1,3]Oxazolo[4,5-b]pyridin-2-ylsulfanyl)methyl]quinoline](/img/structure/B11055490.png)
![5-[(3,4-dimethoxyphenyl)carbonyl]-1,3,6-trimethylpyrimidine-2,4(1H,3H)-dione](/img/structure/B11055492.png)
![Ethanimidoyl chloride, 2-chloro-N-[[[(4-methylphenyl)amino]carbonyl]oxy]-](/img/structure/B11055495.png)

![4-(2-methylphenyl)-5-{[2-(pyridin-2-yl)-1H-benzimidazol-1-yl]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B11055501.png)
![1-[(3-Aminothieno[2,3-b]pyridin-2-yl)carbonyl]piperidine-4-carboxylic acid](/img/structure/B11055503.png)
![(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)[4-(trifluoromethyl)phenyl]methanone](/img/structure/B11055516.png)
![2,6-dichloro-N-[2-(3,4-diethoxyphenyl)ethyl]-4-methylpyridine-3-carboxamide](/img/structure/B11055522.png)

![N-[1-(Adamantan-1-YL)propyl]-2,4-dichloro-5-(cyclopropylsulfamoyl)benzamide](/img/structure/B11055529.png)
![N-(4-aminophenyl)-2-(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)acetamide](/img/structure/B11055536.png)
![4-(4-chlorophenyl)-5-(3-ethoxypropyl)-3-(4-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11055541.png)

